2-(5-Methoxypyridin-2-yl)ethanamine
Description
2-(5-Methoxypyridin-2-yl)ethanamine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine side chain at the 2-position. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol (free base) . The hydrochloride salt form (CAS: 1624262-52-7) has a molecular weight of 188.66 g/mol .
Properties
CAS No. |
1060801-81-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
KDPHKMWTZDRIQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C=C1)CCN |
Canonical SMILES |
COC1=CN=C(C=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-Methoxypyridin-2-yl)ethanamine with analogs differing in substituents, ring systems, or functional groups. Key compounds include pyridine derivatives, substituted ethanamines, and psychoactive phenethylamines.
Structural Analogs and Pyridine Derivatives
Key Observations :
- Ring Systems : Indole-based analogs (e.g., 2-(5-methyl-1H-indol-3-yl)ethanamine) exhibit higher melting points due to increased aromaticity and hydrogen-bonding capacity .
- Electronic Properties : The pyridine ring’s electron-deficient nature contrasts with the electron-rich indole system, affecting nucleophilic/electrophilic reactivity .
Comparison with Psychoactive Phenethylamines
Key Observations :
- Core Structure : Unlike 2C-B and NBOMe compounds (benzene-based), this compound’s pyridine ring lacks π-electron density, reducing its affinity for serotonin receptors .
- Methoxy Positioning : The 5-methoxy group on pyridine may mimic the 2,5-dimethoxy substitution in phenethylamines but with reduced psychoactivity due to electronic and steric differences .
Preparation Methods
Synthesis via Halogenated Pyridine Intermediates and Boronic Esters
A recent industrially relevant method involves the preparation of methoxypyridine intermediates through palladium-catalyzed cross-coupling reactions starting from halogenated methoxypyridines and bis(pinacolato)diboron. This method is described in a patent detailing the synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine derivatives, which can be adapted for 2-(5-methoxypyridin-2-yl)ethanamine synthesis:
- Step 1: 5-Bromo-2-methoxypyridine undergoes borylation with bis(pinacolato)diboron in the presence of a carbonate base (e.g., K2CO3) at 20–30°C to form 2-methoxypyridine-5-boronic acid pinacol ester.
- Step 2: Without isolation, the intermediate reacts with 2-halopyridine (chloropyridine preferred) under similar catalytic conditions to form the pyridine-pyridine intermediate.
- This process avoids costly catalysts and isolation steps, favoring scalability and cost-efficiency.
While this method primarily targets pyridine-pyridine coupling, the intermediate boronic esters can be further functionalized to introduce ethanamine groups via subsequent alkylation or reduction steps.
Alkylation and Reduction Route Starting from Methoxypyridine
An established synthetic route for related compounds such as 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride involves:
- Starting Material: 5-methoxypyridine or its halogenated derivative.
- Alkylation: Reaction with an alkyl halide such as 2-bromoethylamine or ethyl bromide in the presence of a base like potassium carbonate to attach the ethanamine side chain.
- Reduction: If nitrile or other precursors are used, reduction with lithium aluminum hydride (LiAlH4) converts nitrile or amide groups to the ethanamine.
- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.
This method is well-documented for the 6-methoxy isomer and can be adapted for the 5-methoxy isomer with appropriate positional selectivity.
Nitrile Intermediate Route
Another synthetic strategy involves preparing 2-(5-bromopyridin-2-yl)acetonitrile as a key intermediate, followed by reduction to the ethanamine:
- Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile: This compound is synthesized by nucleophilic substitution on brominated pyridine derivatives under controlled temperature and catalytic conditions.
- Reduction: The nitrile group is reduced to the primary amine using reducing agents like LiAlH4 or catalytic hydrogenation.
- This route allows for modification of the pyridine ring before amine introduction and is useful for generating diverse derivatives.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, K2CO3 | 20–30°C, DMF/toluene/dioxane | Mild temperature, carbonate base preferred |
| Cross-coupling | Pd catalyst (e.g., Pd(PPh3)4) | 20–30°C | One-pot process without isolation |
| Alkylation | Alkyl halide (e.g., ethyl bromide) | Base: K2CO3, reflux | Selective for ethanamine side chain |
| Reduction | LiAlH4 or NaBH4 | Anhydrous ether, 0–25°C | Converts nitrile/amide to amine |
| Hydrochloride salt formation | HCl (g) or HCl in solvent | Room temperature | Improves compound stability |
Research Findings and Analysis
- The one-pot borylation and cross-coupling method significantly reduces catalyst costs and simplifies purification, making it suitable for industrial scale-up.
- Alkylation followed by reduction is a classical and reliable approach, offering good yields and purity but may require careful control of reaction conditions to avoid side reactions.
- The nitrile intermediate route provides flexibility in modifying the pyridine ring before amine introduction, which is advantageous in medicinal chemistry for generating analogs.
- Solvent choice (DMF, toluene, dioxane) and base selection (K2CO3 preferred) critically influence reaction efficiency and product yield.
- Temperature control is essential, with mild conditions (20–30°C) favored in borylation and cross-coupling steps to prevent decomposition.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Borylation + Cross-coupling | 5-Bromo-2-methoxypyridine | Borylation, Suzuki coupling | One-pot, cost-effective, scalable | Requires Pd catalyst, complex setup |
| Alkylation + Reduction | 5-Methoxypyridine + alkyl halide | Alkylation, LiAlH4 reduction | Well-established, high purity | Multi-step, sensitive reagents |
| Nitrile Intermediate Reduction | 5-Bromopyridin-2-yl acetonitrile | Nucleophilic substitution, reduction | Flexible for analog synthesis | Moderate yields, purification needed |
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-(5-Methoxypyridin-2-yl)ethanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Reductive Amination : React 5-methoxy-2-pyridinecarboxaldehyde with ethylamine using sodium cyanoborohydride in methanol/ethanol. Optimize pH (~6.5–7.5) and temperature (25–40°C) to maximize yield (70–85%) and minimize byproducts .
- Catalytic Hydrogenation : Hydrogenate nitrile or imine intermediates (e.g., 5-methoxy-2-pyridylacetonitrile) under H₂ pressure (1–3 atm) with palladium or nickel catalysts. This scalable method achieves >90% purity but requires strict moisture control .
- Comparison : Reductive amination is preferred for lab-scale synthesis, while hydrogenation suits industrial-scale production. Purity is confirmed via HPLC and NMR .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at pyridine C5, ethanamine at C2). Key signals: pyridine H3 (δ 8.2–8.5 ppm), methoxy (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 167.1) validates molecular weight. Fragmentation patterns distinguish positional isomers (e.g., 2- vs. 4-substituted pyridines) .
- X-ray Crystallography : For absolute configuration, use SHELX software to analyze crystal structures. Compare bond lengths/angles with DFT-optimized geometries .
Advanced Research Questions
Q. Q3. How do computational methods like DFT improve the understanding of this compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set. Calculate Fukui indices to predict nucleophilic/electrophilic sites (e.g., amine group reactivity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors). Use AutoDock Vina to assess binding affinity (ΔG values) and hydrogen-bonding patterns .
- Example : DFT reveals the methoxy group’s electron-donating effect stabilizes the pyridine ring, enhancing receptor binding .
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Stereochemical Analysis : Chiral HPLC separates enantiomers (e.g., (R)- and (S)-forms). Bioactivity discrepancies may arise from stereospecific receptor interactions .
- Impurity Profiling : LC-MS identifies byproducts (e.g., oxidation products at the methoxy group). Adjust synthetic protocols (e.g., inert atmosphere) to suppress degradation .
- Case Study : Variability in 5-HT1A receptor inhibition (IC₅₀: 50–200 nM) correlates with enantiomeric excess and purity (>95% required for reproducibility) .
Q. Q5. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
Methodological Answer:
- pH Optimization : Stability studies (pH 3–9, 37°C) show maximal stability at pH 6.5–7.0. Use phosphate buffers to mitigate hydrolysis of the methoxy group .
- Lyophilization : Formulate as a hydrochloride salt (e.g., this compound HCl) to enhance shelf life. Confirm stability via accelerated aging tests (40°C/75% RH for 6 months) .
Comparative and Mechanistic Questions
Q. Q6. How does the substitution pattern on the pyridine ring influence biological activity compared to analogs?
Methodological Answer:
-
Substituent Effects :
Compound Substituent Position Key Bioactivity This compound C5-OCH₃, C2-NH₂ 5-HT1A binding (IC₅₀: 75 nM) 2-(3-Methoxypyridin-2-yl)ethanamine C3-OCH₃, C2-NH₂ Reduced receptor affinity (IC₅₀: 220 nM) 2-(5-Methylpyridin-2-yl)ethanamine C5-CH₃, C2-NH₂ Enhanced metabolic stability -
Mechanistic Insight : Methoxy at C5 enhances electron density, improving π-π stacking with aromatic residues in receptor pockets .
Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to achieve >98% enantiomeric excess (ee). Monitor ee via polarimetry .
- Process Controls : Implement PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to track reaction progress and byproduct formation .
Data and Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in NMR and bioassay data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
